(R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine
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Overview
Description
®-1-(4-Bromo-2-methyl-phenyl)-ethylamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine typically involves the bromination of 2-methylphenylethylamine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromo-2-methyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylphenylethylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylacetophenone.
Reduction: Formation of 2-methylphenylethylamine.
Substitution: Formation of 4-hydroxy-2-methylphenylethylamine or 4-amino-2-methylphenylethylamine.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine is explored for its potential use in treating neurological disorders. Its structural similarity to other phenylethylamines makes it a candidate for research in neuropharmacology.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine involves its interaction with specific molecular targets such as receptors and enzymes. The bromine atom and the ethylamine side chain play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenylethylamine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of an ethylamine side chain, leading to different applications and properties.
4-Bromo-2-methylbenzaldehyde: An oxidation product of ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine, used in different synthetic applications.
Uniqueness
®-1-(4-Bromo-2-methyl-phenyl)-ethylamine is unique due to the presence of both a bromine atom and an ethylamine side chain. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
(1R)-1-(4-bromo-2-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHYPOMQPPOJT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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